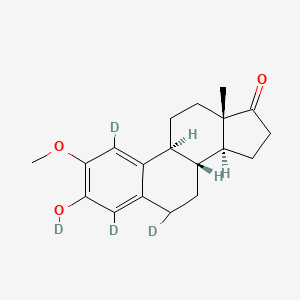

2-Methoxyestrone-1,4,16,16-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxyestrone-1,4,16,16-d4 is a deuterated form of 2-methoxyestrone, a natural estrogen hormone found in the human body. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and biochemical studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyestrone-1,4,16,16-d4 typically involves the deuteration of 2-methoxyestrone. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the specified positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research applications .

化学反应分析

Types of Reactions

2-Methoxyestrone-1,4,16,16-d4 undergoes various chemical reactions, including:

Oxidation: Conversion to methoxyestrone derivatives.

Reduction: Formation of reduced methoxyestrone analogs.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed.

Major Products

The major products formed from these reactions include various methoxyestrone derivatives, which are useful intermediates in the synthesis of more complex estrogen analogs .

科学研究应用

Analytical Chemistry

2-Methoxyestrone-1,4,16,16-d4 serves as an internal standard in quantitative analyses of estrogens and their metabolites. Its stable isotopic nature allows for accurate quantification in complex biological matrices through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and NMR spectroscopy. This application is crucial for understanding estrogen metabolism and its implications in health and disease .

Estrogen Metabolism

Research has shown that this compound plays a significant role in studying estrogen metabolism. It helps elucidate the pathways through which estrogens are metabolized in the body, particularly in relation to cancer risk factors. For instance, studies have indicated that this compound can influence the formation of catechol estrogens, which are linked to oxidative stress and DNA damage .

Anticancer Research

The compound has demonstrated promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies reveal that it triggers apoptosis through mitochondrial pathways and induces cell cycle arrest at the G2/M phase .

| Study | Cell Line | Observed Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | Induced apoptosis via mitochondrial pathway | |

| Prostate Cancer Cells | Cell cycle arrest at G2 phase | |

| Nasopharyngeal Carcinoma | Inhibition of proliferation |

Pharmaceutical Development

Due to its biological activities and mechanisms of action, this compound is being explored as a potential therapeutic agent for hormone-related cancers. Its selective binding to estrogen receptors with reduced activity compared to estradiol minimizes side effects typically associated with conventional estrogen therapies .

Hormone Replacement Therapy Studies

The compound is also relevant in hormone replacement therapy research. Its deuterated form provides advantages in pharmacokinetic studies, allowing researchers to trace its distribution and metabolism within the body accurately .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis markers such as Annexin V staining.

Case Study 2: Estrogen Metabolism Profiling

In another study focusing on estrogen metabolism in human plasma samples, researchers employed LC-MS/MS methods using this compound as an internal standard. The results highlighted interindividual variations in estrogen metabolite levels and their potential implications for cancer risk assessment .

作用机制

2-Methoxyestrone-1,4,16,16-d4 exerts its effects by interacting with estrogen receptors in the body. It mimics the action of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism .

相似化合物的比较

Similar Compounds

2-Methoxyestrone: The non-deuterated form of the compound.

4-Methoxyestrone-1,2,16,16-d4: Another deuterated methoxyestrone analog.

2-Methoxyestradiol: A methoxylated catechol estrogen and a metabolite of 2-hydroxyestrone.

Uniqueness

2-Methoxyestrone-1,4,16,16-d4 is unique due to its stable isotope labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of metabolic pathways are essential .

生物活性

2-Methoxyestrone-1,4,16,16-d4 is a deuterated derivative of 2-methoxyestrone, a naturally occurring estrogen metabolite. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and estrogen metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- CAS Number: 949885-90-9

- Molecular Formula: C18H16D4O3

- Molecular Weight: 290.39 g/mol

- Purity: Typically >97%

2-Methoxyestrone is produced from the metabolism of estrone via the action of catechol-O-methyltransferase (COMT) and is considered an important component in the estrogen metabolic pathway. Its deuterated form provides advantages in pharmacokinetic studies due to the stability conferred by deuterium substitution.

Anticancer Properties

Research has indicated that 2-methoxyestrone exhibits significant anticarcinogenic properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanisms through which it acts include:

- Induction of Apoptosis: Studies have demonstrated that 2-methoxyestrone can trigger apoptosis through mitochondrial pathways. Key proteins involved include:

- Upregulation of pro-apoptotic factors such as Apaf-1 and Bax .

- Downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL .

- Cell Cycle Arrest: The compound has been observed to arrest the cell cycle at the G2/M phase, inhibiting proliferation in tumor cells .

Estrogen Receptor Interaction

While many estrogenic compounds exhibit undesirable effects due to their interaction with estrogen receptors (ERα and ERβ), 2-methoxyestrone has shown a unique profile:

- It binds selectively to estrogen receptors but with significantly reduced activity compared to estradiol, minimizing potential side effects associated with traditional estrogens .

The mechanisms underlying the biological activity of 2-methoxyestrone involve several biochemical pathways:

- Estrogen Metabolism:

- Inhibition of Cell Proliferation:

- Regulation of Apoptotic Pathways:

In Vitro Studies

A series of experiments have demonstrated the efficacy of 2-methoxyestrone against various cancer cell lines:

| Study | Cell Line | Observed Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | Induced apoptosis via mitochondrial pathway | |

| Prostate Cancer Cells | Cell cycle arrest at G2 phase | |

| Nasopharyngeal Carcinoma | Inhibition of proliferation |

In Vivo Studies

Animal models have corroborated the findings from in vitro studies, showing that:

- Treatment with 2-methoxyestrone resulted in reduced tumor growth rates.

- The compound exhibited low toxicity profiles compared to conventional chemotherapeutics.

属性

IUPAC Name |

(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-NZTFOOEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。